1-Azido-2-iodoethane
Overview
Description
- 1-Azido-2-iodoethane, also known as Ethylazidoiodide, is an organoiodine compound.
- It consists of an ethyl group, azide group, and iodine atom.
- Commonly used as a reagent in organic synthesis due to its unique chemical properties.
Synthesis Analysis
- Synthesized by reacting diiodoethane with sodium azide in the presence of copper powder.
- Another method involves reacting ethylene oxide with sodium azide and iodine in acetic acid.
Molecular Structure Analysis
- Molecular formula: C₂H₄IN₃
- Molecular weight: 196.98 g/mol
- Colorless to yellowish, oily liquid with a pungent odor
- Soluble in organic solvents like chloroform, dichloromethane, and diethyl ether
- Stable when stored in the dark at low temperatures
- Melting point: -50°C
- Boiling point: 157-158°C
Chemical Reactions Analysis
- Reacts with primary amines to replace hydrogen atoms with azido groups.
- Can be used for nitrile formation and heterocycle synthesis.
Scientific Research Applications
Synthesis and Chemical Applications
1-Azido-2-iodoethane has been explored in various contexts for the synthesis of complex organic compounds. A key study demonstrated its utility as a heterobifunctional fluoroalkylation reagent, proving especially valuable in preparing fluorinated organic compounds. The azido group and iodine atom of this compound show high reactivity, making it a versatile reagent in organic synthesis (Dai, Li, Wang, & Bai, 2016).
Development of Novel Compounds
In the field of synthetic chemistry, 1-Azido-2-iodoethane has been instrumental in the creation of novel compounds. It has enabled the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide at room temperature, a method that was previously unattainable through conventional techniques. This innovation allows for the generation of 1-(tert-butylperoxy)-2-iodoethanes, which have several potential applications and enable further chemical modifications (Wang, Chen, Liu, & Zhu, 2017).
Azido-Polymers and Material Science
In material science, the use of 1-Azido-2-iodoethane has led to significant advancements in polymer science. It plays a crucial role in the synthesis of azido-polymers of butadiene, leading to derivatives with high nitrogen content and strong azide infrared absorption. These polymers demonstrate unique properties, including sensitivity to temperature and shock, which could have implications in various applications (Lillya, Juang, Chien, & Miller, 1982).
Catalytic Activity in Organic Reactions
The azido derivative of 1-Azido-2-iodoethane has shown significant catalytic activity in homogeneous epoxidation of cyclooctene. This illustrates its potential in catalyzing organic reactions, opening up avenues for its application in organic synthesis and industrial processes (Bera, Adhikary, Ianelli, Chaudhuri, & Koner, 2010).
Peptide Synthesis and Biomedical Research
In the realm of biomedical research, 1-Azido-2-iodoethane has been used in the synthesis of peptidotriazoles. It has enabled the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which is crucial for integrating triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and has a broad substrate scope, showing its potential in peptide and drug design (Tornøe, Christensen, & Meldal, 2002).
Exploration of Magnetic Properties
1-Azido-2-iodoethane's derivatives have been used in magnetochemistry to explore the magnetic properties of compounds. Studies on azido metal compounds, including those derived from 1-Azido-2-iodoethane, have provided insights into their magnetic behavior, contributing to the understanding of magneto-structural correlations in azido complexes (Zeng, Hu, Liu, & Bu, 2009).
Safety And Hazards
- Highly toxic, causing respiratory problems, dizziness, and headache.
- Highly explosive; handle with extreme care.
Future Directions
- Research on applications in biotechnology, siRNA technologies, and metabolic labeling approaches.
properties
IUPAC Name |
1-azido-2-iodoethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGCBRANKQHPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-iodoethane |
Citations
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